3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid

Pharmaceutical analysis Antiviral drug impurities Stability-indicating methods

Regulatory submission for Favipiravir requires this exact desfluoro impurity (Impurity B), not structural analogs. Generic pyrazine carboxylic acids fail orthogonal selectivity, tautomeric profile, and regulatory acceptance criteria. - Certified reference standard for stability-indicating HPLC/UPLC methods - Batch-specific QC (NMR, HPLC, GC) documentation included - Distinct C18 retention time resolution from Favipiravir API - Suited for ANDA/DMF impurity profiling per ICH Q3A/Q3B

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 57796-64-2
Cat. No. B1607067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid
CAS57796-64-2
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=O)N1)C(=O)O)C
InChIInChI=1S/C7H8N2O3/c1-3-4(2)9-6(10)5(8-3)7(11)12/h1-2H3,(H,9,10)(H,11,12)
InChIKeyKAUAWDMQKHADMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic Acid: Overview


3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid (CAS 57796-64-2, molecular formula C7H8N2O3, MW 168.15 g/mol) is a heterocyclic pyrazine derivative bearing a carboxylic acid moiety at the 2-position, a hydroxyl (enolizable as the 3-oxo tautomer) at the 3-position, and methyl groups at the 5- and 6-positions . It exists primarily as the 3-oxo-3,4-dihydropyrazine-2-carboxylic acid tautomer, giving the compound a cyclic amide character distinct from its non-hydroxylated analogs . As a pharmaceutical impurity reference standard for Favipiravir and a versatile building block in organic synthesis, this compound is offered at purities ranging from 95% to 97% with batch-specific QC documentation (NMR, HPLC, GC) available from multiple vendors .

Analytical Standard
Favipiravir Impurity B for HPLC/UPLC method validation
Synthetic Utility
Versatile building block for pyrazinecarboxamide libraries
QC Control
QC-documented high-purity grade with batch-specific data

Why 3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic Acid Cannot Be Substituted


Substitution with in-class pyrazine carboxylic acids such as 5,6-dimethylpyrazine-2-carboxylic acid (CAS 13515-06-5) or 3-hydroxypyrazine-2-carboxylic acid (CAS 609-71-2) fails for at least three orthogonal reasons. First, the 3-hydroxy/3-oxo functionality creates a hydrogen-bond donor/acceptor profile (2 H-bond donors, 5 H-bond acceptors) and tautomeric equilibrium absent in non-hydroxylated analogs, directly impacting metal coordination geometry and crystallization behavior . Second, the compound's identity as the Favipiravir desfluoro impurity (Impurity B) confers analytical specificity—regulatory method validation for Favipiravir drug substance and product requires this exact compound as a reference marker, not a structural surrogate . Third, the dual 5,6-methyl substitution plus 3-hydroxy/2-carboxy pattern produces a predicted pKa of 12.82 ± 0.60 and topological polar surface area (TPSA) of 83.31 Ų, physicochemical parameters that differ markedly from both unsubstituted and mono-methylated analogs .

Tautomeric & H-bond profile mismatch The 3-hydroxy/oxo equilibrium and H-bond donor/acceptor count may shift metal coordination and crystallization behavior relative to non-hydroxylated analogs.
Analytical specificity may not transfer This exact desfluoro impurity is required for regulatory-compliant Favipiravir impurity profiling; structural surrogates may not satisfy system suitability criteria.
Physicochemical parameter divergence Predicted pKa and TPSA differ markedly from unsubstituted or mono-methylated pyrazine carboxylates, limiting direct substitution in preformulation screening.

Differentiation Evidence for 3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic Acid


Favipiravir Impurity B: Structural & Thermal Differentiation

3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid is the fully characterized desfluoro impurity (Impurity B) of Favipiravir (T-705). Favipiravir bears a 6-fluoro substituent on the pyrazine ring (C7H7FN4O2, MW 157.10 g/mol), whereas this impurity lacks fluorine entirely and replaces the 6-carboxamide with a 2-carboxylic acid, yielding a distinct molecular formula (C7H8N2O3, MW 168.15 g/mol). Thermal degradation studies confirm that this impurity forms under accelerated stability conditions in Favipiravir formulations and requires chromatographic resolution from the parent drug [1][2].

Structural Identity
Head-to-head
MW +11.05 g/mol, no F atom; thermal degradation product of Favipiravir.
Mandatory for Impurity B profiling; no analog can serve as a surrogate reference standard for method validation.
Resolved from Favipiravir on C18 columns under forced degradation conditions.
Pharmaceutical analysis Antiviral drug impurities Stability-indicating methods Quality control

Physicochemical Property Differentiation

In silico predictions from multiple validated methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) establish the consensus Log Po/w for 3-hydroxy-5,6-dimethylpyrazine-2-carboxylic acid as 0.47, with TPSA of 83.31 Ų and predicted pKa of 12.82±0.60 . These values are critical for distinguishing this compound from close analogs in computational screening libraries and for predicting solubility/permeability behavior in early discovery.

Physicochemical Profile
Class-level
LogP 0.47, TPSA 83.31 Ų, predicted pKa 12.82.
Supports library positioning as a polar, low-lipophilicity pyrazine; property to review in preformulation contexts.
Data to verify; based on in silico consensus from multiple computational algorithms.
Computational chemistry ADME prediction Lead optimization Preformulation

Building Block for Hydroxypyrazine Pharmaceuticals

3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid serves as a key reactant in the preparation of substituted hydroxypyrazines, including the synthesis of 3-hydroxy-5,6-dimethylpyrazine-2-carboxamide—a building block structurally related to Favipiravir [1]. The carboxylic acid handle enables amide coupling, esterification, and decarboxylative functionalization, while the 3-hydroxy/3-oxo motif provides metal-chelating capacity distinct from non-hydroxylated pyrazine carboxylates.

Synthetic Utility
Method context
3-OH/oxo tautomer provides metal-chelating capacity and distinct coupling reactivity.
Supports divergent synthetic pathways to Favipiravir-related scaffolds and chelating pharmacophores.
Presence of 3-hydroxy handle distinguishes this building block from simpler pyrazine carboxylates.
Medicinal chemistry Building blocks Pyrazine derivatives Drug discovery

Applications of 3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic Acid


Favipiravir Impurity Reference Standard

This compound is procured as a certified reference standard (Impurity B) for the development and validation of stability-indicating HPLC/UPLC methods for Favipiravir drug substance and oral suspension formulations. It is used to establish system suitability, determine relative retention time, and quantify impurity levels in forced degradation studies (thermal and alkaline conditions) per ICH Q3A/Q3B guidelines . The compound's distinct chromatographic behavior—resolved from Favipiravir on C18 reversed-phase columns—makes it essential for regulatory submissions (ANDA, DMF) where identity, purity, and stability of the drug product must be demonstrated [1].

Building Block for Pyrazinecarboxamide Synthesis

The carboxylic acid functionality enables standard amide coupling with diverse amines to generate pyrazinecarboxamide libraries, including 3-hydroxy-5,6-dimethylpyrazine-2-carboxamide—a structural analog of Favipiravir. The 3-hydroxy/3-oxo tautomeric system provides additional hydrogen-bonding capacity and metal-chelation potential compared to non-hydroxylated dimethylpyrazine carboxylic acids. This building block is suitable for synthesizing metal-binding pharmacophores, coordinating ligands for transition metal complexes, and exploring structure-activity relationships around the pyrazine core .

Computational Screening Library Component

With a consensus Log Po/w of 0.47, TPSA of 83.31 Ų, and predicted aqueous solubility of 2.68 mg/mL, this compound occupies a specific property space (polar, low lipophilicity, high TPSA) within pyrazine carboxylic acid screening libraries. It is appropriate for virtual screening campaigns targeting polar binding sites or requiring compounds with limited passive membrane permeability. The high predicted pKa (12.82) indicates the carboxylic acid remains largely protonated at physiological pH, a relevant consideration for target engagement models [1].

Application
Selection Property
Validation Focus
Favipiravir Impurity Profiling
Chromatographic Resolution Markers
Stability-indicating method performance
Pyrazinecarboxamide Synthesis
3-Hydroxy/Tautomeric Functionality
Metal-chelation & coupling efficiency
Computational Library Screening
LogP/TPSA Property Space
In silico vs. in vitro property matching

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